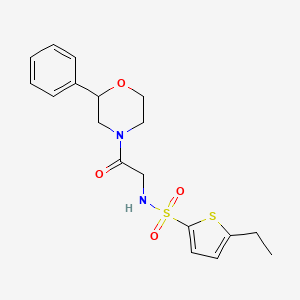

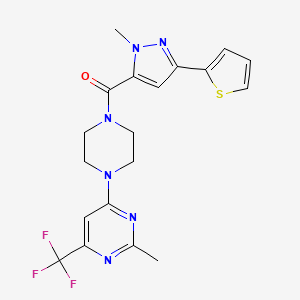

5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . It’s a common motif in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through condensation reactions such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1H NMR, 13C NMR, and LCMS, which are commonly used to elucidate and confirm the structure of synthesized compounds .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds similar to 5-ethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide have been investigated for their potential medicinal properties. For instance, derivatives of thiophene sulfonamides have been explored for their cerebrovasodilatation effects through selective inhibition of the enzyme carbonic anhydrase, showing potential as anticonvulsants and for increasing cerebral blood flow without significant diuresis (Barnish et al., 1981). Additionally, some thiophene sulfonamide derivatives exhibit urease inhibition, antibacterial, and hemolytic activities, suggesting their applicability in addressing bacterial infections and possibly other diseases (Noreen et al., 2017).

Enzyme Inhibition

Thiophene sulfonamides have also been studied for their ability to inhibit human erythrocyte carbonic anhydrase isozymes I and II. Such compounds, including their metal complexes, show promising inhibition constants, highlighting their potential for therapeutic applications in diseases where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2017).

Material Science

In material science, the partitioning behaviors of structurally related thiophene derivatives have been investigated in micellar media, which could have implications for their use in nanotechnology and drug delivery systems. Studies on how these compounds interact with surfactants can inform their incorporation into various materials and formulations (Saeed et al., 2017).

Organic Synthesis and Catalysis

Research has also focused on the synthesis of thiophene derivatives for use in organic synthesis and as catalysts. For example, sulfonated graphene oxide has been evaluated as an effective catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, demonstrating the versatility of sulfonamide-containing compounds in catalytic processes (Antunes et al., 2014).

properties

IUPAC Name |

5-ethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-2-15-8-9-18(25-15)26(22,23)19-12-17(21)20-10-11-24-16(13-20)14-6-4-3-5-7-14/h3-9,16,19H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCZDUWARZIFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2841858.png)

![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)

![5-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2841867.png)

![4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2841868.png)